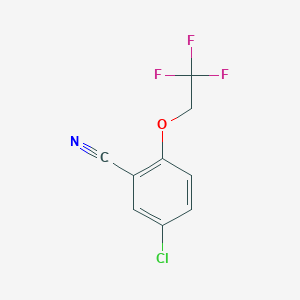

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile

Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile backbone substituted with a chlorine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. Its molecular formula is C₉H₄ClF₃NO, with a molar mass of 237.58 g/mol.

This compound is structurally related to pharmaceuticals and agrochemicals, as fluorinated aromatic nitriles are frequently employed in drug discovery for their metabolic stability and enhanced binding affinity to biological targets . For instance, trifluoroethoxy-substituted compounds are prevalent in proton pump inhibitors (e.g., lansoprazole derivatives) and herbicides (e.g., lactofen analogs) .

Propriétés

IUPAC Name |

5-chloro-2-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECCDDSFWRRZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The chloro group in 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is used as a building block in organic synthesis, aiding in the development of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoroethoxy and chloro substituents on biological activity. It may also serve as a precursor in the synthesis of pharmaceutical agents .

Industry: The compound finds applications in the development of agrochemicals and materials science, where its unique chemical properties are leveraged .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile depends on its specific applicationThe chloro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways such as enzyme inhibition or receptor modulation .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Key Differences and Functional Implications

Substituent Position and Electronic Effects: The trifluoroethoxy group at position 2 in the target compound creates a steric and electronic environment distinct from analogs like QD-2808 (trifluoroethoxy at position 4). This positional variation influences reactivity in substitution reactions and binding interactions .

Halogen vs. Boron Functionality :

- The chlorine atom in the target compound provides a site for further derivatization (e.g., cross-coupling reactions), whereas boronate esters (e.g., in 2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile) enable Suzuki-Miyaura reactions for constructing biaryl systems .

Solubility and Bioavailability :

- The methoxyethoxy group in 5-Fluoro-2-(2-methoxyethoxy)benzonitrile enhances water solubility compared to the trifluoroethoxy group, which is more hydrophobic. This difference impacts formulation strategies in pharmaceutical development .

Activité Biologique

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile features a chloro substituent and a trifluoroethoxy group attached to a benzonitrile framework. The presence of these functional groups influences its electronic properties and biological interactions.

The biological activity of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile can be attributed to its ability to interact with various biological targets. The chloro and trifluoroethoxy groups enhance the compound's reactivity and binding affinity to specific receptors or enzymes. This can lead to effects such as enzyme inhibition or modulation of receptor activity, which are critical in therapeutic applications.

Biological Activity Overview

- Inhibition Studies : Research indicates that compounds containing trifluoroalkyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoroethoxy group has been shown to increase the potency of compounds in inhibiting serotonin uptake by up to six-fold compared to similar structures lacking this group .

- Pharmaceutical Applications : The compound serves as a precursor in the synthesis of pharmaceutical agents. Its unique chemical properties allow it to be utilized in developing drugs targeting various diseases, including cancer and neurological disorders.

- Agrochemical Uses : Beyond medicinal chemistry, this compound is also explored for its potential applications in agrochemicals, where its unique properties can enhance the efficacy of agricultural products.

Comparative Analysis

To better understand the significance of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxybenzonitrile | Methoxy group instead of trifluoroethoxy | Lower potency in enzyme inhibition |

| 5-Chloro-2-ethoxybenzonitrile | Ethoxy group | Moderate activity compared to trifluoroethoxy derivative |

| 5-Chloro-2-(trifluoromethoxy)benzonitrile | Trifluoromethoxy group | Enhanced binding affinity |

The comparative analysis shows that the trifluoroethoxy group significantly enhances the biological properties of the benzonitrile derivative.

Case Studies

- Anticancer Activity : In a study investigating the anticancer potential of various benzonitrile derivatives, 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile demonstrated significant cytotoxic effects against tumor cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation .

- Neuropharmacological Effects : Another study focused on the neuropharmacological properties of this compound revealed that it modulates neurotransmitter systems effectively. The trifluoroethoxy moiety was crucial for enhancing binding affinity at serotonin receptors .

- Agrochemical Efficacy : Research into agrochemical applications showed that formulations containing this compound exhibited improved herbicidal activity compared to traditional formulations. This was attributed to the enhanced lipophilicity provided by the trifluoroethoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.